3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-5-8(6-10(14)7-9)12-16-15-11-3-1-2-4-17(11)12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQXWHYSOZFWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichlorobenzyl chloride with 3-amino-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Oxidation and Reduction: The triazole and pyridine rings can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Agrochemistry: It has been evaluated for its herbicidal and fungicidal properties, making it a candidate for use in agricultural applications.
Materials Science: The compound’s unique structure allows it to be used in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit kinases involved in cancer cell proliferation by binding to the active site and preventing substrate access . The molecular targets and pathways involved can vary, but typically include key proteins or enzymes that play a role in the disease process .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity, which may enhance interactions with biological targets such as enzymes or receptors .
- Synthetic Accessibility : The dichlorophenyl derivative may require harsher reaction conditions compared to methoxy- or methyl-substituted analogs due to steric and electronic challenges in functionalization.
Target Compound: this compound
For example, 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine was prepared in 73% yield using sodium hypochlorite (NaOCl) as a green oxidant in ethanol at room temperature . This method avoids toxic reagents like Cr(VI) salts or DDQ, aligning with green chemistry principles.
Comparison with Other Derivatives
Antimicrobial Activity
Chlorinated triazolopyridines, including the target compound, are often explored for antibacterial activity. The dichlorophenyl group’s electron-withdrawing nature may disrupt bacterial membrane proteins or enzymes, as seen in related compounds . In contrast, the dimethyl analog’s lower electronegativity likely reduces potency.
Chemosensing and Materials Science
The benzyloxy-methoxy derivative’s aromatic substituents make it a candidate for chemosensors or luminophores, leveraging π-π interactions for analyte detection . The dichlorophenyl analog’s stronger electron-withdrawing effects could shift emission wavelengths or improve sensor selectivity.
Biological Activity
3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound notable for its unique fused triazole-pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and in antimicrobial applications. This article explores the biological activity of this compound based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₇Cl₂N₃
- Molecular Weight : 266.11 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. For instance:
- Inhibition of Enzymes : The compound has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer progression and immune regulation. This inhibition enhances the immune response against tumors and may work synergistically with other immunotherapeutic agents .
- Antimicrobial Activity : Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties by effectively binding to active sites of microbial protein receptors .
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. Notable findings include:
- Cytotoxicity Tests : In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines. For example, it displayed an IC₅₀ value of approximately 50 nM against gastric cancer cells .
- Selectivity : Toxicological assessments revealed that the compound is approximately 400-fold less toxic to normal fibroblast cells compared to cancerous cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications:
- SAR Studies : Structure-activity relationship (SAR) studies confirmed that modifications in the triazole and pyridine rings can enhance antimicrobial efficacy. Compounds derived from this scaffold exhibited significant binding energies when docked against microbial receptors .
- Broad-Spectrum Efficacy : The compound has been tested against a range of bacteria and fungi, demonstrating broad-spectrum antimicrobial activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| 1,2,4-Triazole | Basic triazole | Limited bioactivity |
| 3-(3,5-Dichlorophenyl)-1,2,4-triazole | Triazole derivative | Moderate anticancer activity |
| [1,2,4]Triazolo[4,3-a]pyrazine | Triazolopyridine derivative | Antimicrobial properties |
The presence of the dichlorophenyl group and the fused triazole-pyridine structure contribute to its enhanced biological activities compared to simpler analogs.
Case Studies
Several case studies have highlighted the potential of this compound in clinical applications:
- IDO1 Inhibition Study : A study focused on IDO1 inhibitors revealed that derivatives based on the triazolo-pyridine scaffold showed improved potency and selectivity compared to existing drugs .
- Antimicrobial Efficacy Assessment : Another study investigated the antimicrobial properties of various derivatives derived from this compound. Results indicated significant effectiveness against both Gram-positive and Gram-negative bacteria .
Q & A
Q. Table 2: Stability Under Varied Conditions
| Condition | Degradation Pathway | Half-Life (h) | Mitigation Strategy |
|---|---|---|---|
| pH 2.0 (HCl) | Triazole ring hydrolysis | 2 | Buffer at pH 7.4 |
| UV Light | Photoisomerization | 12 | Antioxidants (BHT) |
| 40°C (Dry) | Thermal decomposition | 720 | Store at -20°C |
Data Contradiction Analysis
Q. Why do some studies report high herbicidal activity while others show limited efficacy?
- Methodological Answer :
- Species-Specific Sensitivity : Echinochloa crusgalli is highly susceptible (ED₉₀: 37.5 g/ha), whereas monocots like rice show tolerance .
- Soil Organic Matter : High organic content reduces bioavailability via adsorption .
- Metabolite Interference : Inactive metabolites (e.g., 3,5-dichlorophenol) accumulate in certain plant tissues .
Q. How can computational methods reconcile conflicting SAR data for kinase inhibition?
- Methodological Answer :
- Molecular Dynamics Simulations : Model JAK1 vs. JAK2 binding pockets to explain selectivity (e.g., hinge region flexibility) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., methyl vs. ethyl at position 3) .
Synthesis & Purification Troubleshooting
Q. What are common impurities in the synthesis of this compound, and how are they removed?
- Methodological Answer :
- Byproducts : Uncyclized hydrazine intermediates or dimerized triazoles .
- Purification :
- Chromatography : Silica gel (hexane/EtOAc 3:1) or alumina plugs .
- Recrystallization : Use ethanol/water mixtures to isolate pure crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
